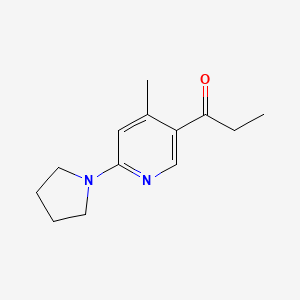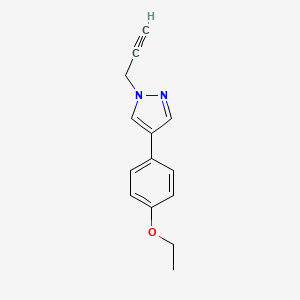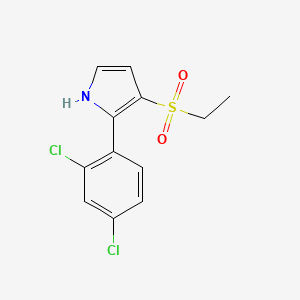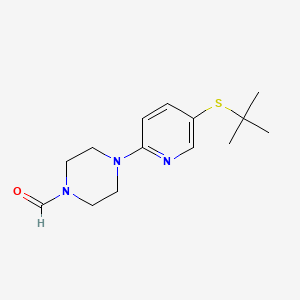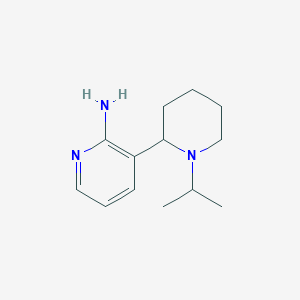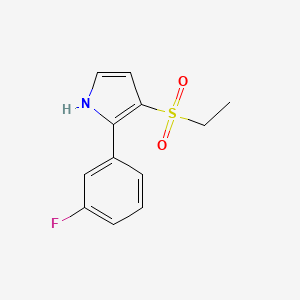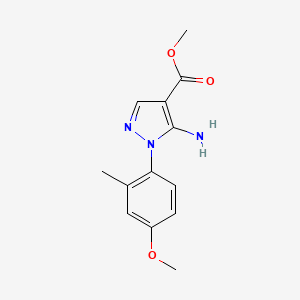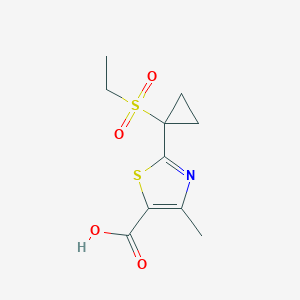
2-(1-(Ethylsulfonyl)cyclopropyl)-4-methylthiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(Ethylsulfonyl)cyclopropyl)-4-methylthiazole-5-carboxylic acid is an organic compound that features a cyclopropyl group, a thiazole ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Ethylsulfonyl)cyclopropyl)-4-methylthiazole-5-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the cyclopropyl group, which can be achieved through the Kulinkovich-Szymoniak reaction. This reaction involves the use of Grignard reagents and titanium (IV) isopropoxide to form cyclopropylamines from nitriles .
The thiazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as thioamides and α-haloketones.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Ethylsulfonyl)cyclopropyl)-4-methylthiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
The major products formed from these reactions include esters, amides, dihydrothiazole derivatives, and various substituted thiazole compounds.
Scientific Research Applications
2-(1-(Ethylsulfonyl)cyclopropyl)-4-methylthiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(1-(Ethylsulfonyl)cyclopropyl)-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, sulfonamide derivatives are known to inhibit folate metabolism in bacteria, leading to their antibacterial activity . The exact molecular targets and pathways for this compound would depend on its specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamines: Compounds containing a cyclopropyl group and an amine functional group.
Thiazole Derivatives: Compounds containing a thiazole ring with various substituents.
Sulfonamides: Compounds containing a sulfonamide group, known for their antibacterial properties.
Uniqueness
2-(1-(Ethylsulfonyl)cyclopropyl)-4-methylthiazole-5-carboxylic acid is unique due to the combination of its structural features, including the cyclopropyl group, thiazole ring, and carboxylic acid functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C10H13NO4S2 |
|---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
2-(1-ethylsulfonylcyclopropyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H13NO4S2/c1-3-17(14,15)10(4-5-10)9-11-6(2)7(16-9)8(12)13/h3-5H2,1-2H3,(H,12,13) |
InChI Key |
CGUPNNRNUHWWSP-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1(CC1)C2=NC(=C(S2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromobenzo[d]isothiazol-7-amine](/img/structure/B11798759.png)

